

Application Note: Extraction and Quantification of Methanophenazine from Methanosarcina mazei

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Compound of Interest

Compound Name: Methanophenazine

Cat. No.: B1232985

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanophenazine is a unique, hydrophobic, redox-active cofactor found in the cytoplasmic membrane of certain methanogenic archaea, such as *Methanosarcina mazei*.^{[1][2][3][4][5][6]} It plays a crucial role as an electron carrier in the membrane-bound electron transport chain, which is essential for the organism's energy metabolism.^{[1][2][3][4][5][6]} Specifically, **methanophenazine** shuttles electrons between various oxidoreductases, contributing to the generation of a proton gradient for ATP synthesis.^[7] The study of **methanophenazine** is vital for understanding the unique bioenergetics of these archaea and may present opportunities for targeting metabolic pathways in drug development. This application note provides a detailed protocol for the extraction, purification, and quantification of **methanophenazine** from *Methanosarcina mazei*.

Data Presentation

The following table summarizes key quantitative data related to the extraction of **methanophenazine** from *Methanosarcina mazei* Gö1.

Parameter	Value	Reference
Organism	Methanosarcina mazei Gö1	[1][2][4]
Molecular Weight	538.82 g/mol	[1][2][3]
Typical Yield	186 nmol/g (dry weight)	[4]
Extraction Solvent	Isooctane	[1][2][3][4]
Quantification Method	UV-Vis Spectrophotometry	[1]
Absorption Maxima (Oxidized)	250 nm, 365 nm	[1]

Experimental Protocols

This section details the methodologies for the cultivation of *Methanosarcina mazei*, extraction of **methanophenazine**, and its subsequent quantification.

Cultivation of *Methanosarcina mazei*

- **Media Preparation:** Prepare the growth medium for *M. mazei* as previously described in the relevant literature, ensuring anaerobic conditions. A typical medium for *M. mazei* Gö1 utilizes methanol (100 mM) as the carbon and energy source.[1]
- **Inoculation and Growth:** Inoculate the prepared medium with a starter culture of *M. mazei* Gö1. For large-scale extraction, cultivate the cells in a fermentor (e.g., 100-liter).[1]
- **Harvesting:** Harvest the cells during the late exponential growth phase by continuous centrifugation at 20°C.[1]
- **Storage:** Immediately freeze the harvested cell pellet in liquid nitrogen and store at -70°C until further use.[1]

Extraction of Methanophenazine

This protocol is adapted from the method described by Tietze et al. (1998).

- **Preparation of Cell Membranes:**

- Under anaerobic conditions, resuspend approximately 30 g (wet weight) of frozen cells in 25 mM MOPS buffer (pH 7.0) containing 2 mM dithioerythritol.
- Lyse the cells and centrifuge the lysate at 8,000 x g for 10 minutes to remove cell debris.
[4]
- Centrifuge the resulting supernatant at 120,000 x g for 1 hour to pellet the cell membranes.[4]
- Wash the membrane pellet with buffer and repeat the centrifugation.
- Lyophilization:
 - Freeze the washed membrane pellet.
 - Lyophilize the frozen membranes overnight to remove all water.
- Solvent Extraction:
 - Transfer the lyophilized membranes to a suitable flask.
 - Add 25 ml of isooctane to the flask. Safety Note: Isooctane is flammable and should be handled in a fume hood.
 - To prevent oxidation of **methanophenazine**, ensure the isooctane is deoxygenated by evacuating and flushing with nitrogen gas before use.[2]
 - Stir the suspension for a sufficient period to allow for extraction.
 - Separate the isooctane extract from the membrane debris by centrifugation.
 - Repeat the extraction process five times, collecting the isooctane supernatant each time.
[2]
 - Combine all the isooctane extracts.

Purification and Quantification of Methanophenazine

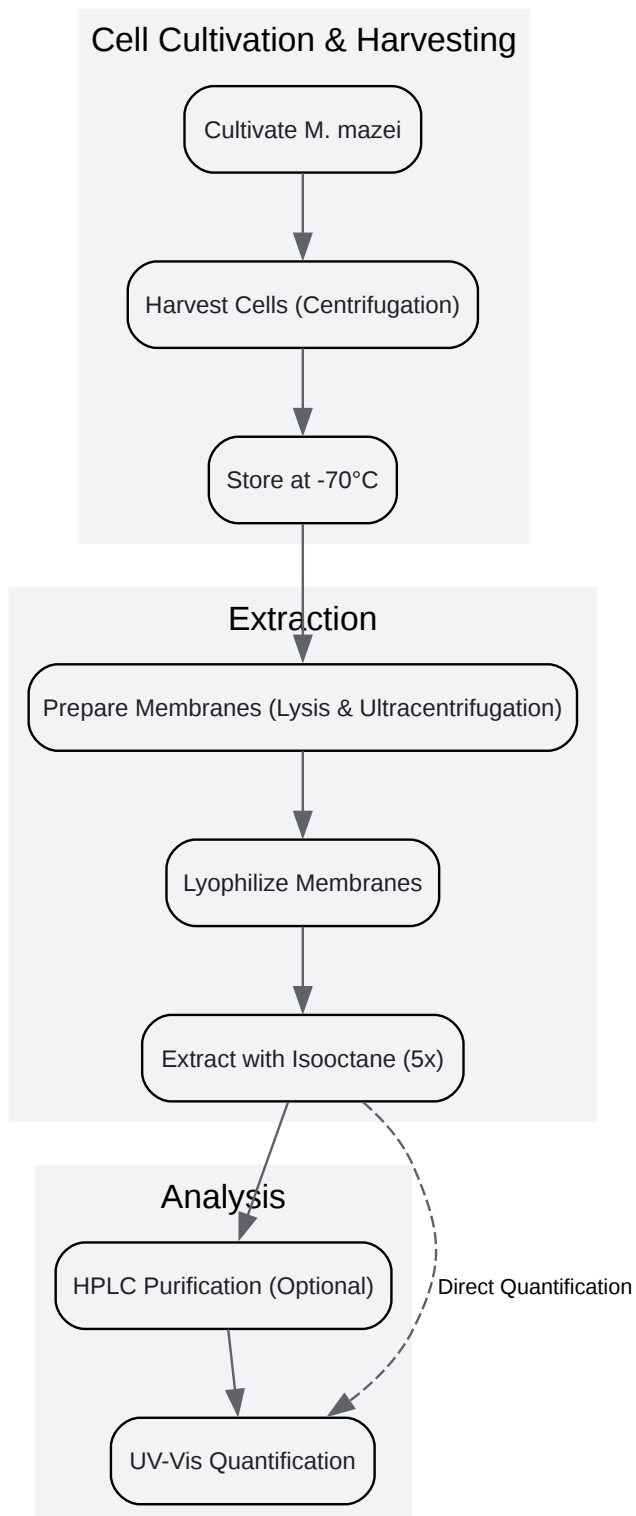
- Purification (Optional):

- The combined isooctane extracts can be purified by High-Performance Liquid Chromatography (HPLC).[1][2][3]
- A silica column (e.g., LiChrospher Si-60) with a gradient of cyclohexane and ethyl acetate can be used for separation.[1]
- Monitor the elution profile using a UV detector at 260 nm.[1]
- Quantification by UV-Vis Spectrophotometry:
 - Evaporate the isooctane from the combined extracts under a stream of nitrogen.
 - Resuspend the dried extract in a known volume of a suitable solvent for spectroscopy (e.g., acetic acid-ethanol, 1:1, v/v).[1]
 - Measure the absorbance of the solution using a UV-Vis spectrophotometer. The oxidized form of **methanophenazine** has characteristic absorption maxima at 250 nm and 365 nm. [1]
 - Calculate the concentration of **methanophenazine** using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, ϵ is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The extinction coefficient for the reduced form at 425 nm has been reported as $2.3 \text{ mM}^{-1} \text{ cm}^{-1}$. [1] For accurate quantification of the oxidized form, a standard curve should be prepared if pure **methanophenazine** is available, or the previously determined extinction coefficient for the oxidized form should be used.

Visualizations

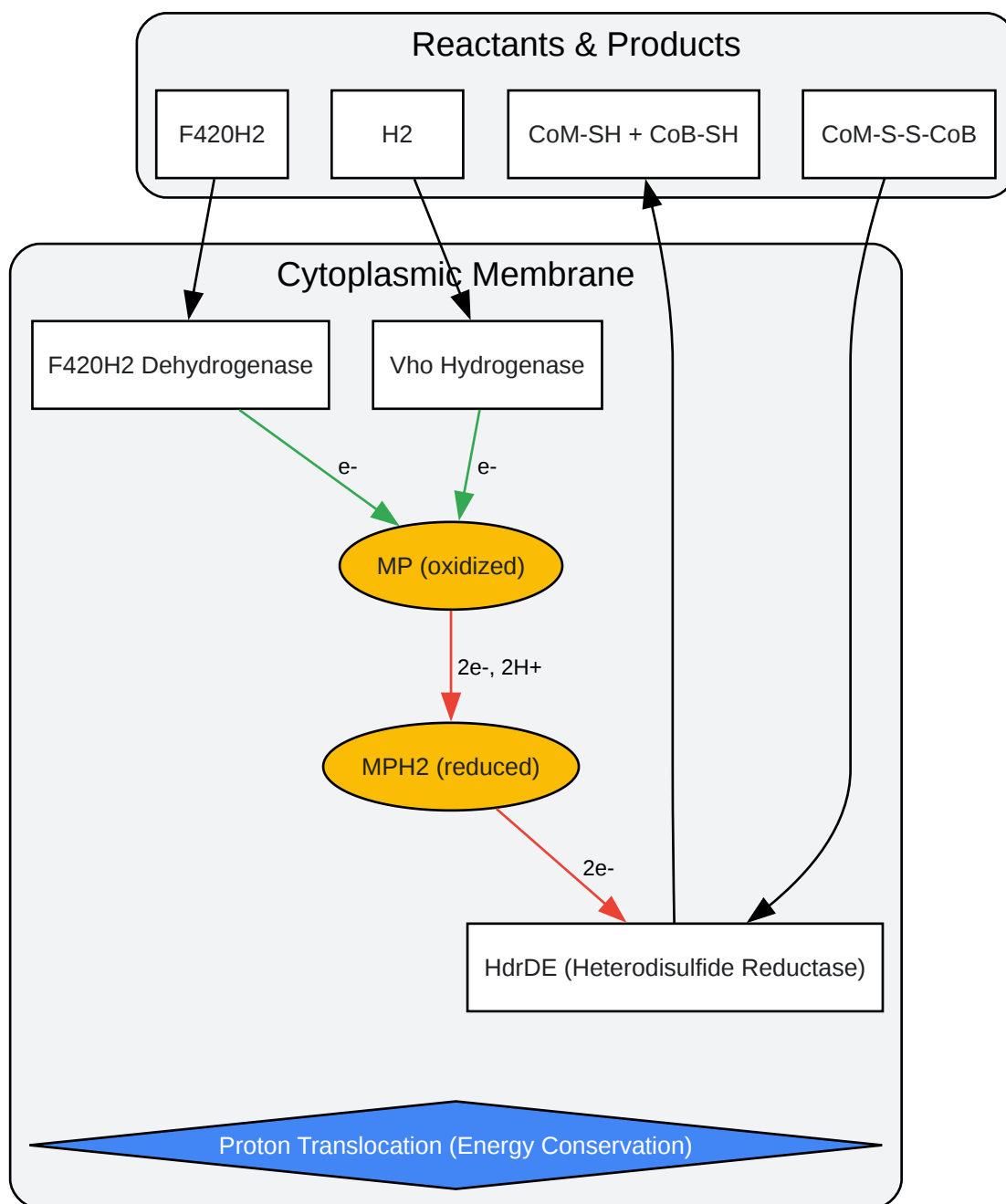
Experimental Workflow for Methanophenazine Extraction

Experimental Workflow for Methanophenazine Extraction

[Click to download full resolution via product page](#)Caption: Workflow for the extraction of **methanophenazine** from *M. mazei*.

Role of Methanophenazine in the Electron Transport Chain of *Methanosarcina mazei*

Methanophenazine's Role in Electron Transport



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Caption: Role of **Methanophenazine** (MP) in the *M. mazei* electron transport chain.

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